Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 72625-08-2
VCID: VC8133553
InChI: InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-5-3-4-6-14(13)26-17(15)19-16(21)11-7-9-12(10-8-11)20(23)24/h7-10H,2-6H2,1H3,(H,19,21)
SMILES: CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C18H18N2O5S
Molecular Weight: 374.4 g/mol

Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

CAS No.: 72625-08-2

Cat. No.: VC8133553

Molecular Formula: C18H18N2O5S

Molecular Weight: 374.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(4-nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate - 72625-08-2

Specification

CAS No. 72625-08-2
Molecular Formula C18H18N2O5S
Molecular Weight 374.4 g/mol
IUPAC Name ethyl 2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Standard InChI InChI=1S/C18H18N2O5S/c1-2-25-18(22)15-13-5-3-4-6-14(13)26-17(15)19-16(21)11-7-9-12(10-8-11)20(23)24/h7-10H,2-6H2,1H3,(H,19,21)
Standard InChI Key VMPZXMYCWVMIEL-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

The compound’s structure comprises a tetrahydrobenzo[b]thiophene ring system, which is partially hydrogenated to reduce aromaticity, enhancing its conformational flexibility compared to fully aromatic analogs . The 4-nitrobenzamido substituent introduces electron-withdrawing properties, while the ethyl ester group contributes to solubility in organic solvents. Key physicochemical properties include a density of 1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3, a boiling point of 511.7 \pm 50.0 \, ^\circ\text{C}, and a flash point of 263.3 \pm 30.1 \, ^\circ\text{C} .

PropertyValue
Molecular FormulaC18H18N2O5S\text{C}_{18}\text{H}_{18}\text{N}_{2}\text{O}_{5}\text{S}
Molecular Weight374.411 g/mol
Density1.4±0.1g/cm31.4 \pm 0.1 \, \text{g/cm}^3
Boiling Point511.7 \pm 50.0 \, ^\circ\text{C}
Flash Point263.3 \pm 30.1 \, ^\circ\text{C}

Synthetic Methodologies

The synthesis of this compound typically involves multi-step routes starting with the preparation of the tetrahydrobenzo[b]thiophene core. A representative approach, adapted from methods used for analogous structures, begins with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . Reacting this intermediate with 4-nitrobenzoyl chloride under amide-forming conditions yields the target compound. Key reaction parameters include:

  • Amidation: The amine group at position 2 reacts with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine, facilitating nucleophilic acyl substitution.

  • Purification: Crude product isolation via filtration or column chromatography ensures high purity .

This method mirrors protocols for synthesizing related acetamido derivatives, where acetic anhydride was employed as the acylating agent . Scalable production may leverage continuous flow reactors to optimize yield and minimize byproducts.

Chemical Reactivity and Functional Group Transformations

The compound’s reactivity is governed by its functional groups:

Nitro Group Reduction

The 4-nitrobenzamido moiety can be reduced to a 4-aminobenzamido derivative using catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) or sodium borohydride (NaBH4\text{NaBH}_4) . This transformation is critical for generating bioactive analogs with altered electronic properties.

Ester Hydrolysis

The ethyl ester undergoes hydrolysis under acidic (HCl\text{HCl}) or basic (NaOH\text{NaOH}) conditions to yield the corresponding carboxylic acid, enhancing water solubility for biological assays .

Oxidation of the Thiophene Ring

While the tetrahydrobenzo[b]thiophene core is generally stable, strong oxidizing agents like KMnO4\text{KMnO}_4 may oxidize the sulfur atom or saturate the ring further, though such reactions remain underexplored in the literature.

DerivativeSubstituentKey Property
Ethyl 2-acetamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateAcetamidoEnhanced metabolic stability
Ethyl 2-(4-aminobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate4-AminobenzamidoIncreased solubility

The 4-nitro derivative’s electron-withdrawing nitro group may enhance binding affinity to hydrophobic enzyme pockets compared to electron-donating substituents.

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